

Characterization of Ni-Curcumin Complex: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: NiCur

Cat. No.: B10824882

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Application Note

The complexation of curcumin with metal ions has been a significant area of interest in drug development and materials science. Nickel(II)-Curcumin (Ni-Curcumin) complexes, in particular, have demonstrated potential for enhanced biological activities compared to free curcumin, including anticancer and antimicrobial properties.[1][2] The interaction between the nickel ion and the β -diketone moiety of curcumin alters the electronic and structural properties of the curcumin molecule, which can be effectively monitored using spectroscopic techniques such as Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy.[2]

This document provides detailed protocols for the synthesis of a Ni-Curcumin complex and its characterization using FTIR and UV-Vis spectroscopy. These techniques serve as reliable and accessible methods for confirming the successful coordination of nickel with the curcumin ligand. UV-Vis spectroscopy is utilized to observe the shifts in electronic transitions of the curcumin molecule upon complexation, while FTIR spectroscopy provides insights into the vibrational modes of functional groups involved in the metal-ligand binding.

Experimental Protocols

I. Synthesis of Ni-Curcumin Complex

This protocol details the synthesis of a Ni(II)-Curcumin complex with a 2:1 ligand-to-metal molar ratio.

Materials:

- Curcumin ($C_{21}H_{20}O_6$)
- Nickel(II) chloride hexahydrate ($NiCl_2 \cdot 6H_2O$)
- Ethanol (99.9%)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Stir bar
- Buchner funnel and filter paper
- Beakers and graduated cylinders
- Distilled water

Procedure:

- Preparation of Reactant Solutions:
 - Dissolve 0.736 g (2 mmol) of curcumin in 50 mL of ethanol in a 100 mL beaker with gentle heating and stirring.
 - In a separate 50 mL beaker, dissolve 0.237 g (1 mmol) of Nickel(II) chloride hexahydrate in 20 mL of ethanol.
- Reaction:
 - Transfer the curcumin solution to a 250 mL round-bottom flask equipped with a magnetic stir bar.
 - Slowly add the Nickel(II) chloride solution to the curcumin solution while stirring continuously.

- Attach a reflux condenser to the flask and heat the mixture to reflux at approximately 80°C for 4-5 hours.^[1] The color of the solution is expected to change, indicating complex formation.
- Isolation and Purification of the Complex:
 - After the reflux period, allow the reaction mixture to cool to room temperature.
 - A solid precipitate of the Ni-Curcumin complex should form. If precipitation is slow, the solution can be cooled further in an ice bath.
 - Collect the solid product by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
 - Wash the product with distilled water to remove any inorganic impurities.
 - Dry the purified Ni-Curcumin complex in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
 - Store the final product in a well-sealed container, protected from light.

II. Characterization by UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for analyzing the electronic spectra of curcumin and the synthesized Ni-Curcumin complex.

Materials and Equipment:

- Synthesized Ni-Curcumin complex
- Curcumin (for reference spectrum)
- Dimethyl sulfoxide (DMSO) or a suitable solvent in which both curcumin and the complex are soluble
- UV-Vis spectrophotometer

- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of curcumin (e.g., 1 mg/mL) in DMSO.
 - Prepare a stock solution of the Ni-Curcumin complex (e.g., 1 mg/mL) in DMSO.
- Preparation of Working Solutions:
 - From the stock solutions, prepare dilute working solutions of both curcumin and the Ni-Curcumin complex of the same concentration (e.g., 10 µg/mL) in DMSO.
- Spectroscopic Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the scanning range from 200 nm to 800 nm.
 - Use DMSO as the blank reference and perform a baseline correction.
 - Fill a quartz cuvette with the curcumin working solution and record its absorption spectrum.
 - Rinse the cuvette thoroughly with DMSO and then fill it with the Ni-Curcumin complex working solution. Record its absorption spectrum.
- Data Analysis:
 - Determine the wavelength of maximum absorption (λ_{max}) for both curcumin and the Ni-Curcumin complex.

- Compare the two spectra. A shift in the λ_{max} to a longer or shorter wavelength (bathochromic or hypsochromic shift, respectively) for the Ni-Curcumin complex compared to free curcumin indicates the formation of the complex due to the alteration of the electronic energy levels of the ligand upon coordination with the nickel ion. Ni(II) curcumin complexes typically show an intense curcumin-based band at approximately 440 nm.[3]

III. Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of the vibrational spectra of curcumin and the Ni-Curcumin complex to identify the coordination sites.

Materials and Equipment:

- Synthesized Ni-Curcumin complex
- Curcumin (for reference spectrum)
- Potassium bromide (KBr), spectroscopy grade
- FTIR spectrometer with a sample holder
- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the curcumin and Ni-Curcumin samples to remove any moisture.
 - In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

- Spectroscopic Measurement:
 - Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
 - Record the FTIR spectrum over the range of 4000 cm^{-1} to 400 cm^{-1} .
 - Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
 - Repeat the process for both curcumin and the Ni-Curcumin complex.
- Data Analysis:
 - Compare the FTIR spectrum of the Ni-Curcumin complex with that of free curcumin.
 - Pay close attention to the vibrational bands of the functional groups involved in chelation, primarily the β -diketone moiety.
 - Look for a shift in the C=O stretching vibration (typically around 1628 cm^{-1} in free curcumin) to a lower frequency in the complex, which indicates the coordination of the carbonyl oxygen to the nickel ion.[\[4\]](#)
 - Observe the disappearance or significant broadening and shifting of the phenolic O-H stretching band (around $3200\text{-}3500\text{ cm}^{-1}$) if the enolic proton is displaced upon chelation.[\[4\]](#)
 - Identify new, weaker bands in the low-frequency region (typically below 600 cm^{-1}) of the complex's spectrum, which can be attributed to the Ni-O vibrational modes.[\[4\]](#)

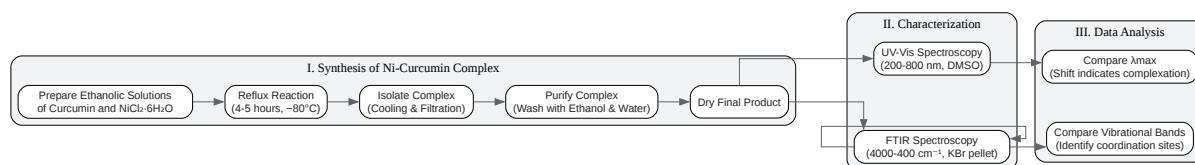
Data Presentation

Table 1: Summary of Spectroscopic Data for Curcumin and Ni-Curcumin Complex

Analyte	UV-Vis (λ_{max})	FTIR (Selected Vibrational Frequencies, cm^{-1})
$\nu(\text{O-H})$		
Curcumin	$\sim 429 \text{ nm}$ ^[5]	3200-3500 (broad) ^[4]
Ni-Curcumin Complex	$\sim 440 \text{ nm}$ ^[3]	Shifted/Broadened

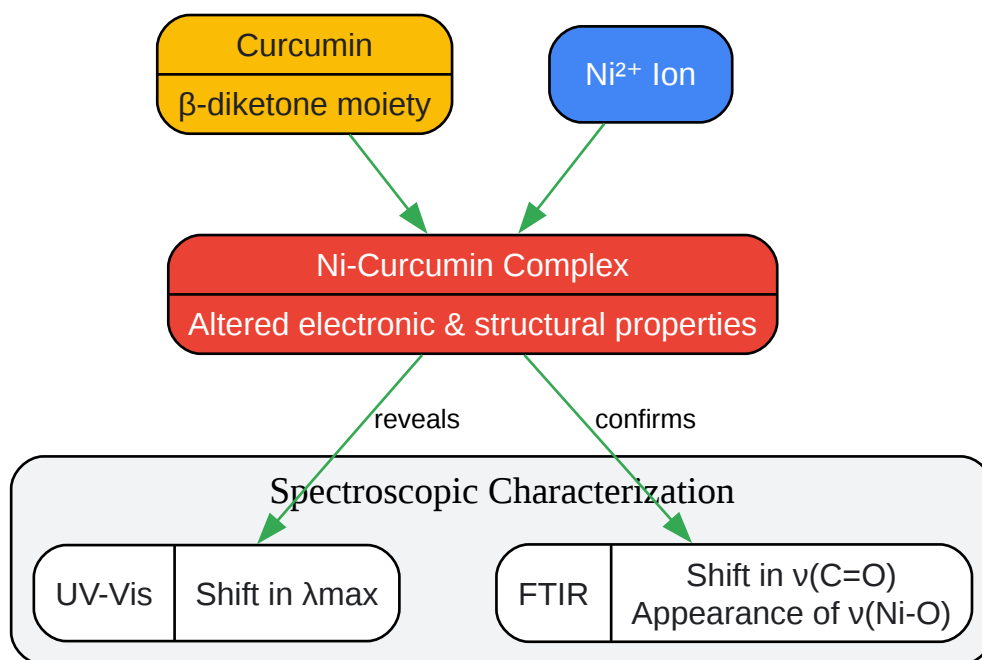
Note: The exact positions of the peaks may vary slightly depending on the specific experimental conditions and instrumentation.

Visualization



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Caption: Experimental workflow for the synthesis and characterization of Ni-Curcumin.



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Caption: Logical relationship between reactants, product, and spectroscopic analysis.

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